molecular formula C18H21NO B457266 N-(3-ethylphenyl)-2-phenylbutanamide

N-(3-ethylphenyl)-2-phenylbutanamide

Cat. No.: B457266
M. Wt: 267.4g/mol
InChI Key: GCWRJLYBZCMHSL-UHFFFAOYSA-N
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Description

N-(3-Ethylphenyl)-2-phenylbutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a phenyl group at the 2-position and a 3-ethylphenyl group at the nitrogen atom. The ethyl substituent on the aromatic ring distinguishes it from related compounds, influencing its electronic, steric, and solubility profiles .

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4g/mol

IUPAC Name

N-(3-ethylphenyl)-2-phenylbutanamide

InChI

InChI=1S/C18H21NO/c1-3-14-9-8-12-16(13-14)19-18(20)17(4-2)15-10-6-5-7-11-15/h5-13,17H,3-4H2,1-2H3,(H,19,20)

InChI Key

GCWRJLYBZCMHSL-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NC(=O)C(CC)C2=CC=CC=C2

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C(CC)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

N-(3-Methylphenyl)-2-phenylbutanamide (CAS 349088-59-1)
  • Molecular Formula: C₁₇H₁₉NO
  • Molar Mass : 253.34 g/mol
  • Key Difference : Methyl group at the 3-position of the phenyl ring.
  • This may result in lower membrane permeability compared to the ethyl analog. Methyl groups are common in drug design for moderate steric effects without significant metabolic instability .
N-(2-Chlorophenyl)-2-phenylbutanamide (CAS 346727-17-1)
  • Molecular Formula: C₁₆H₁₆ClNO
  • Molar Mass : 273.76 g/mol
  • Key Difference : Chlorine atom at the 2-position of the phenyl ring.
  • Impact: The chlorine atom is electron-withdrawing, which could enhance stability against oxidative degradation. However, it may reduce solubility in nonpolar solvents compared to ethyl or methyl analogs. Chlorinated aromatic rings are often used to modulate binding affinity in pharmaceuticals .

Modifications on the Butanamide Chain

3-Oxo-2-phenylbutanamide (Item No. 28359)
  • Key Difference : Ketone group at the 3-position of the butanamide chain.
  • Impact: The oxo group introduces polarity, increasing solubility in hydrophilic environments. This compound is a known precursor in amphetamine synthesis, highlighting the reactivity of the ketone group in reductive amination pathways. In contrast, N-(3-ethylphenyl)-2-phenylbutanamide lacks this functional group, likely exhibiting greater metabolic stability .
2-Acetyl-3-methyl-N-phenylbutanamide (CAS 89080-91-1)
  • Molecular Formula: C₁₃H₁₅NO₂
  • Molar Mass : 217.26 g/mol
  • Key Difference : Acetyl and methyl groups on the butanamide chain.
  • The methyl group may restrict conformational flexibility, affecting binding specificity. Such modifications are common in agrochemicals and pharmaceuticals for fine-tuning activity .

Physicochemical Properties Comparison

Compound Molar Mass (g/mol) Key Substituents Notable Properties
This compound Not provided 3-Ethylphenyl High lipophilicity (predicted)
N-(3-Methylphenyl)-2-phenylbutanamide 253.34 3-Methylphenyl Moderate lipophilicity
N-(2-Chlorophenyl)-2-phenylbutanamide 273.76 2-Chlorophenyl Electron-withdrawing, polar
3-Oxo-2-phenylbutanamide Not provided 3-Ketone High polarity, reactive

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